7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine
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Overview
Description
7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine is a chemical compound belonging to the benzotriazinone family.
Preparation Methods
The synthesis of 7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine typically involves the reaction of 2-aminobenzamides with diazonium salts. The process begins with the diazotisation of 2-aminobenzamides, followed by cyclisation to form the benzotriazinone core . The reaction conditions are generally mild, often performed at room temperature, and utilize reagents such as p-tosic acid and polymer-supported nitrite . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the benzotriazinone core.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose . This inhibition helps in managing blood glucose levels in diabetic patients. The compound’s molecular structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
7-Methoxy-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine can be compared with other benzotriazinone derivatives, such as:
1,2,3-Benzotriazin-4(3H)-one: Known for its use in medicinal chemistry as an enzyme inhibitor.
Benzothiatriazine-1,1(2H)-dioxide: Used as a diuretic and in other pharmaceutical applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
921933-33-7 |
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Molecular Formula |
C14H12N4O2 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
7-methoxy-1-oxido-N-phenyl-1,2,4-benzotriazin-1-ium-3-amine |
InChI |
InChI=1S/C14H12N4O2/c1-20-11-7-8-12-13(9-11)18(19)17-14(16-12)15-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16,17) |
InChI Key |
GZXGPBUMAOIKCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N=[N+]2[O-])NC3=CC=CC=C3 |
Origin of Product |
United States |
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